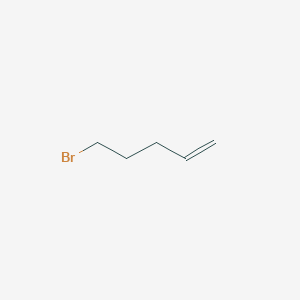

5-Bromo-1-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-2-3-4-5-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNANKDXVBMDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061512 | |

| Record name | 1-Pentene, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 5-Bromo-1-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-51-3 | |

| Record name | 5-Bromo-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentene, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentene, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1-pentene: Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and associated hazards of 5-bromo-1-pentene (CAS No: 1119-51-3). The information is intended to support safe handling, storage, and use in research and development settings.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C₅H₉Br.[1][2][3][4] Its bifunctional structure, containing both a terminal double bond and a primary alkyl bromide, makes it a versatile reagent and building block in organic synthesis.[1][5][6] It is particularly utilized in the synthesis of various bioactive molecules and complex organic structures.[5][6][7] The compound is immiscible with water but soluble in common organic solvents such as ethanol, ether, and acetone.[1][4][5][8]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₉Br | [2][9] |

| Molecular Weight | 149.03 g/mol | [2][4][10] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Boiling Point | 126-127 °C at 765 mmHg | [5][7] |

| Density | 1.258 g/mL at 25 °C | [5][7] |

| Refractive Index (n20/D) | 1.463 | [5][7] |

| Flash Point | 30-31 °C (86-87.8 °F) [closed cup] | [3][7] |

| Water Solubility | Immiscible | [4][5][11] |

| Storage Temperature | 2-8 °C |[4][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[11] It is a flammable liquid and vapor that causes skin and serious eye irritation.[2][12][13] Inhalation may lead to respiratory irritation, with potential for drowsiness and dizziness.[2][11][12] Chronic exposure may pose risks of liver and kidney damage.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | 🔥 | Warning |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ❗ | Warning |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | ❗ | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❗ | Warning |

Experimental Protocols for Property Determination

While specific experimental reports for determining the physical properties of this compound are not detailed in the provided literature, the following are standard methodologies used for such characterizations.

Boiling Point Determination (Distillation Method):

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: The liquid is placed in the round-bottom flask with boiling chips. The flask is heated gently. The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure. For accuracy, especially for compounds like this compound with a boiling point above 100 °C, pressure correction to standard pressure (760 mmHg) is often necessary.

Density Measurement (Pycnometer Method):

-

Preparation: A pycnometer (a small glass flask of a known volume) is cleaned, dried, and weighed empty.

-

Procedure: The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The filled pycnometer is then placed in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. The excess liquid is removed, and the pycnometer is cleaned on the outside and weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer):

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Procedure: A few drops of the sample are placed on the prism of the refractometer. The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is controlled and noted, as the refractive index is temperature-dependent (typically reported at 20 °C).

Logical Workflow: From Properties to Safe Handling

The inherent chemical and physical properties of this compound directly inform its hazards, which in turn dictate the necessary safety and handling protocols. The following diagram illustrates this logical relationship.

Figure 1: Relationship between properties, hazards, and handling of this compound.

Safe Handling, Storage, and Disposal

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][11][12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][12][14]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[12][15][16] Smoking is strictly prohibited in areas where it is handled.[11][12][16]

-

Use non-sparking tools and explosion-proof equipment.[12][15][16] It is crucial to ground and bond containers and receiving equipment to prevent static electricity buildup.[12][15][16]

-

Avoid contact with skin and eyes.[1][15] In case of contact, rinse immediately and thoroughly with water.[16]

Storage:

-

Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1][16] The recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][15][16]

-

The material may darken in color during storage.[3][16] There is also a risk that potentially explosive peroxides may form upon standing.[11]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[15][16] Do not dispose of waste into sewers.[15]

-

Incineration is a recommended method of disposal.[15] Handle empty containers with care as they may contain flammable residual vapors.[15][16]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Pentene, 5-bromo- | C5H9Br | CID 70704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.fi [fishersci.fi]

- 4. echemi.com [echemi.com]

- 5. This compound | 1119-51-3 [chemicalbook.com]

- 6. This compound CAS 1119-51-3 | 6 Science [6science.co.uk]

- 7. This compound 95 1119-51-3 [sigmaaldrich.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. 1-Pentene, 5-bromo- [webbook.nist.gov]

- 10. 1-Pentene, 5-bromo- (CAS 1119-51-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. This compound(1119-51-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. gelest.com [gelest.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-1-pentene (CAS: 1119-51-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-pentene is a versatile bifunctional organobromine compound that serves as a crucial building block in organic synthesis. Its unique structure, incorporating both a terminal alkene and a primary alkyl bromide, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and key applications of this compound, with a particular focus on its role in the development of bioactive molecules and pharmaceuticals. Detailed experimental protocols and visual representations of synthetic pathways and workflows are included to assist researchers in its practical application.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is immiscible with water but soluble in common organic solvents such as chloroform (B151607) and ethyl acetate.[1][2] Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 1119-51-3 | [3] |

| Molecular Formula | C₅H₉Br | [3] |

| Molecular Weight | 149.03 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 126-127 °C at 765 mmHg | [2][4] |

| Melting Point | -106.7 °C (estimate) | [2] |

| Density | 1.258 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.463 | [2][4] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [5] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [2][3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common methods starting from either 1,5-dibromopentane (B145557) or 4-penten-1-ol (B13828).

From 1,5-Dibromopentane

This method involves the elimination of one equivalent of hydrogen bromide from 1,5-dibromopentane.

Reaction Scheme:

Caption: Synthesis of this compound from 1,5-dibromopentane.

Experimental Protocol:

A detailed protocol for this synthesis is described in a patent by Li, Su, & Tao (2018).[6]

-

Reagents:

-

1,5-Dibromopentane (100 kg)

-

N,N-Dimethylformamide (DMF) (100 kg)

-

Hexamethylphosphoramide (HMPA) (6.2 kg)

-

-

Procedure:

-

Combine 1,5-dibromopentane, DMF, and HMPA in a suitable reaction vessel.

-

Stir the mixture and heat in an oil bath at 140 °C for 4 hours.

-

Collect the fractions by atmospheric distillation.

-

Wash the collected fractions twice with 100 kg of brine.

-

The upper organic layer is then rectified to yield the final product.

-

-

Yield: 80.1%

-

Purity: 99%

From 4-penten-1-ol

Alternative syntheses involve the bromination of 4-penten-1-ol using standard brominating agents.

Reaction Schemes:

Caption: Alternative synthetic routes from 4-penten-1-ol.

While detailed, readily available protocols for these specific transformations are less common in the general literature, they follow standard procedures for the conversion of alcohols to alkyl bromides. The use of phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃) are well-established methods.[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference(s) |

| 5.80 ppm | m | 1H | -CH= | [7] |

| 5.12-5.02 ppm | m | 2H | =CH₂ | [7] |

| 3.43 ppm | t | 2H | -CH₂-Br | [7] |

| 2.22 ppm | m | 2H | =CH-CH₂- | [7] |

| 1.96 ppm | m | 2H | -CH₂-CH₂-Br | [7] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows five distinct signals corresponding to the five carbon atoms.

| Chemical Shift (δ) | Assignment |

| ~137 ppm | -CH= |

| ~115 ppm | =CH₂ |

| ~33 ppm | -CH₂-Br |

| ~32 ppm | =CH-CH₂- |

| ~30 ppm | -CH₂-CH₂-Br |

Note: Approximate chemical shifts are based on typical values for similar structures. For accurate data, refer to spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the alkene and alkyl bromide functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch |

| ~2940 | Strong | C-H stretch (sp³) |

| ~1640 | Medium | C=C stretch |

| ~995, ~915 | Strong | =C-H bend (out-of-plane) |

| ~640 | Strong | C-Br stretch |

Note: These are approximate values and may vary slightly.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in the synthesis of a wide range of organic molecules, including pharmaceuticals and other bioactive compounds.[3][8][9] Its bifunctionality allows for sequential or tandem reactions, making it a versatile tool for constructing complex molecular architectures.

Synthesis of Bioactive Molecules

-

Anticancer Agents: Derivatives of this compound have shown cytotoxic activity against certain cancer cell lines, making it a compound of interest in oncology research.[3][8] The exact mechanism of action is still under investigation, but it is hypothesized that the presence of the bromine atom may contribute to its biological activity.[1]

-

Antimicrobial Agents: With the rise of antibiotic resistance, there is a continuous need for new antimicrobial compounds. This compound serves as a precursor in the synthesis of novel potential antimicrobial agents.[3]

-

7α-(3-Carboxypropyl)estradiol: This estradiol (B170435) derivative has been synthesized stereoselectively using this compound as a key starting material.[2]

-

DL-Histrionicotoxin: This neurotoxin, originally isolated from the skin of poison dart frogs, has been synthesized in the laboratory, with this compound being utilized as a crucial building block.[2][6]

General Synthetic Utility

The dual reactivity of the alkene and alkyl bromide moieties in this compound allows for a variety of transformations:

-

Nucleophilic Substitution: The primary bromide is a good leaving group and readily undergoes Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups.[10]

-

Grignard Reagent Formation: The alkyl bromide can be converted into the corresponding Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[10]

-

Electrophilic Addition: The terminal double bond is susceptible to electrophilic addition reactions, such as halogenation and hydrohalogenation.[10]

-

Radical Cyclization: The presence of both a radical precursor (the C-Br bond) and a radical acceptor (the double bond) makes this compound a suitable substrate for intramolecular radical cyclization reactions to form five-membered rings.

General Reaction Workflow:

Caption: General synthetic transformations of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is also classified as an irritant, causing skin, eye, and respiratory irritation.[8]

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and other bioactive molecules. Its dual functionality provides a gateway to a wide array of chemical transformations, enabling the construction of complex molecular frameworks. This guide has summarized the key physicochemical properties, synthetic methods, spectroscopic data, and applications of this compound to serve as a comprehensive resource for researchers in the field. A thorough understanding of its chemistry and safe handling practices will undoubtedly continue to facilitate new discoveries in medicinal chemistry and beyond.

References

- 1. This compound | 1119-51-3 | FB06176 | Biosynth [biosynth.com]

- 2. This compound - CAS-Number 1119-51-3 - Order from Chemodex [chemodex.com]

- 3. News - Emerging applications of this compound in medicine [xinchem.com]

- 4. nbinno.com [nbinno.com]

- 5. my.bloomtechz.com [my.bloomtechz.com]

- 6. This compound | 1119-51-3 [chemicalbook.com]

- 7. firskytech.com [firskytech.com]

- 8. This compound CAS 1119-51-3 | 6 Science [6science.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Bromo-1-pentene: Properties, Synthesis, and Reactions

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. 5-Bromo-1-pentene is a versatile bifunctional molecule, incorporating both an alkene and an alkyl halide. This dual reactivity makes it a valuable building block in a wide array of organic syntheses. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and a common subsequent reaction, and a workflow for its analysis.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and stoichiometric calculations.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Br | [1][2][3] |

| Linear Formula | Br(CH₂)₃CH=CH₂ | [4][5] |

| Molecular Weight | 149.03 g/mol | [1][2][4][5] |

| Appearance | Clear to pale yellow liquid | [4] |

| Boiling Point | 126-127 °C at 765 mmHg | [1][5] |

| Density | 1.258 g/mL at 25 °C | [1][5] |

| CAS Number | 1119-51-3 | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and desired scale.

Synthesis of this compound from 1,5-Dibromopentane (B145557)

This method involves the dehydrobromination of 1,5-dibromopentane.

Materials:

-

1,5-Dibromopentane

-

N,N-Dimethylformamide (DMF)

-

Brine (saturated aqueous sodium chloride solution)

Procedure:

-

In a reaction vessel equipped with a stirrer and heating mantle, combine 1,5-dibromopentane (100 kg), N,N-dimethylformamide (100 kg), and hexamethylphosphoramide (6.2 kg).[1]

-

Stir the mixture and heat in an oil bath to 140°C for 4 hours.[1]

-

Set up for atmospheric distillation and collect the fractions.

-

Wash the collected fractions twice with brine (100 kg).[1]

-

Separate the organic layer and purify by distillation to yield this compound.[1]

Grignard Reaction of this compound with Acetone (B3395972)

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with acetone to form 2-methyl-6-hepten-2-ol. This reaction is illustrative of the utility of this compound in forming new carbon-carbon bonds.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetone

-

3M Hydrochloric acid

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous calcium chloride

Procedure:

-

Preparation of the Grignard Reagent:

-

Ensure all glassware is scrupulously dried in an oven overnight and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).[6][7]

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the this compound solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of acetone in anhydrous diethyl ether in the dropping funnel.

-

Add the acetone solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for a period to ensure the reaction goes to completion.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly add 3M hydrochloric acid dropwise to quench the reaction and dissolve any remaining magnesium salts.[6]

-

Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Wash the organic layer with brine.[6]

-

Dry the organic layer over anhydrous calcium chloride.[6]

-

Filter to remove the drying agent and evaporate the solvent to obtain the crude product.

-

The product can be further purified by distillation.

-

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any byproducts.

Instrumentation and Conditions (Illustrative):

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Mass selective detector.

-

Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.[8]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern in its mass spectrum. The purity can be estimated from the relative peak area.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the synthesis of this compound and a subsequent Grignard reaction, providing a clear visual representation of the experimental workflow.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. A new method for synthesizing 5-Bromo-1-pentene_Chemicalbook [chemicalbook.com]

- 3. CN108046980B - Novel synthesis method of this compound - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Synthesis of 5-Bromo-1-Pentene from 1,5-Dibromopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1-pentene from 1,5-dibromopentane (B145557), a critical process for the production of a versatile bifunctional reagent used in various organic syntheses. This document details the primary synthetic methodologies, reaction mechanisms, and experimental protocols, with a focus on providing actionable data and visual representations to aid in research and development.

Introduction

This compound is a valuable building block in organic chemistry, featuring both a terminal alkene and a primary alkyl bromide. This unique combination of functional groups allows for sequential and diverse chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. One of the most common and economically viable routes to this compound is through the selective dehydrobromination of 1,5-dibromopentane. This guide explores two primary methods for this conversion: a catalyzed reaction in a polar aprotic solvent and a strong base-mediated elimination.

Synthetic Methodologies

The conversion of 1,5-dibromopentane to this compound is achieved through a mono-elimination of hydrogen bromide. Two principal methods have been established for this transformation, each with distinct advantages and considerations.

Method 1: Catalytic Dehydrobromination in N,N-Dimethylformamide (DMF)

This method involves heating 1,5-dibromopentane in the presence of N,N-dimethylformamide (DMF) as a solvent and hexamethylphosphoramide (B148902) (HMPA) as a catalyst.[1] This approach is known for its high yield and purity of the final product.[2][3]

Method 2: Strong Base-Mediated Elimination

An alternative route involves the use of a strong base to induce the elimination of HBr. Potassium hydroxide (B78521) (KOH) and potassium tert-butoxide are commonly employed for this purpose.[1][4] This method avoids the use of the potentially hazardous HMPA.

Reaction Mechanism

The synthesis of this compound from 1,5-dibromopentane proceeds via an E2 (bimolecular elimination) reaction . This is a one-step, concerted mechanism where a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing a bromine atom, while the bromide ion simultaneously departs.

In the case of 1,5-dibromopentane, the base removes a proton from the C2 position, leading to the formation of a double bond between C1 and C2 and the expulsion of a bromide ion from C1. The reaction's success relies on the selective mono-elimination, as a second elimination would lead to the formation of the undesired byproduct, 1,4-pentadiene.[3] The choice of reagents and reaction conditions is crucial to favor the formation of the desired product.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthetic methods for producing this compound from 1,5-dibromopentane.

| Parameter | Method 1: DMF/HMPA | Method 2: Strong Base (KOH) |

| Starting Material | 1,5-Dibromopentane | 1,5-Dibromopentane |

| Reagents | N,N-Dimethylformamide (DMF), Hexamethylphosphoramide (HMPA) | Potassium Hydroxide (KOH) |

| Reaction Temperature | 140-150 °C[2][3] | 100-120 °C[1] |

| Reaction Time | 4-6 hours[2][3] | 1-3 hours[1] |

| Reported Yield | 71.9% - 80.1%[2][5] | Not explicitly reported, but viable |

| Product Purity | 99% (GC)[2][3] | High purity achievable after distillation |

| Key Advantages | High and reproducible yields, high purity | Avoids the use of toxic HMPA |

| Key Disadvantages | Use of carcinogenic HMPA | Potential for diene byproduct formation |

Table 1: Comparison of Synthetic Methodologies

Detailed Experimental Protocols

Method 1: Catalytic Dehydrobromination in DMF

Materials:

-

1,5-Dibromopentane (100 kg, 1.0 eq)

-

N,N-Dimethylformamide (DMF) (100 kg)

-

Hexamethylphosphoramide (HMPA) (6.2 kg)

-

Brine solution (100 kg)

Procedure:

-

To a suitable reaction vessel, add 1,5-dibromopentane, N,N-dimethylformamide, and hexamethylphosphoramide.[2]

-

Stir the mixture and heat it in an oil bath to 140°C.[2]

-

Maintain the reaction at this temperature for 4 hours.[2]

-

After the reaction is complete, allow the mixture to cool.

-

Perform atmospheric distillation to collect the crude product fractions.[2]

-

Wash the collected fractions twice with 100 kg of brine solution.[2]

-

Separate the organic layer and perform rectification (fractional distillation) to obtain pure this compound.[2]

Method 2: Strong Base-Mediated Elimination with KOH

Materials:

-

1,5-Dibromopentane

-

Solid Potassium Hydroxide (KOH)

Procedure:

-

In a reaction vessel equipped for distillation, add 1,5-dibromopentane and solid potassium hydroxide.[1]

-

Heat and stir the mixture to a temperature of 100-120°C.[1]

-

Maintain this temperature for 1-3 hours.[1]

-

The product is distilled directly from the reaction mixture under vacuum.[1]

-

The collected distillate is then purified by rectification to yield the final product.[1]

Visualizations

Chemical Reaction Pathway

Caption: Overall reaction for the synthesis of this compound.

E2 Elimination Mechanism

Caption: Concerted E2 mechanism for dehydrobromination.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 1,5-dibromopentane is a robust and scalable process. The choice between the DMF/HMPA catalyzed method and the strong base-mediated elimination depends on factors such as the desired scale, yield requirements, and safety considerations regarding the use of HMPA. Both methods, when executed with precision, provide a reliable route to this important synthetic intermediate. This guide provides the necessary technical details to assist researchers and drug development professionals in the successful implementation of this synthesis.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. A new method for synthesizing 5-Bromo-1-pentene_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. CN108046980B - Novel synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Reactivity of the Terminal Alkene in 5-Bromo-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-pentene is a bifunctional molecule featuring a terminal alkene and a primary alkyl bromide. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the chemical reactivity of the terminal alkene moiety in this compound, focusing on key addition and polymerization reactions. It includes a compilation of available quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways to serve as a practical resource for laboratory and research settings.

The reactivity of the terminal double bond is influenced by the presence of the bromine atom at the C-5 position, which exerts a weak electron-withdrawing inductive effect.[3] This guide will explore how this structural feature governs the regioselectivity and stereoselectivity of various transformations.

Electrophilic Addition Reactions

The electron-rich π-bond of the terminal alkene in this compound is susceptible to attack by electrophiles, leading to a variety of addition products.

Hydrohalogenation

The addition of hydrogen halides (HX) across the double bond of this compound can proceed via two distinct mechanisms, leading to different constitutional isomers.

Markovnikov Addition: In the absence of radical initiators, the addition of HBr follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (C1), and the bromide ion attacks the more substituted carbon (C2), forming a secondary carbocation intermediate.[1][8][9][10][11] This results in the formation of 2,5-dibromopentane.

Anti-Markovnikov Addition: In the presence of peroxides or under UV irradiation, the addition of HBr proceeds via a free-radical mechanism.[1] This pathway results in the anti-Markovnikov product, 1,5-dibromopentane.

dot graph TD { A[this compound] -- HBr --> B{Carbocation Intermediate}; B -- Br- --> C[2,5-Dibromopentane (Markovnikov Product)]; A -- "HBr, ROOR" --> D{Radical Intermediate}; D -- HBr --> E[1,5-Dibromopentane (Anti-Markovnikov Product)];

} caption { label="Hydrohalogenation of this compound"; font-size: 14; font-color: #202124; } enddot Figure 1: Pathways for Markovnikov and anti-Markovnikov hydrobromination.

Quantitative Data: Hydrohalogenation

| Reaction | Reagents | Product | Regioselectivity | Yield | Reference |

| Markovnikov Addition | HBr | 2,5-Dibromopentane | Markovnikov | Data not available | [1][10] |

| Anti-Markovnikov Addition | HBr, ROOR | 1,5-Dibromopentane | Anti-Markovnikov | Data not available | [1] |

Experimental Protocols:

Hydration

The addition of water across the double bond can be achieved under acidic conditions to yield an alcohol. This reaction is expected to follow Markovnikov's rule, producing 5-bromopentan-2-ol (B2996801) via a secondary carbocation intermediate.

Quantitative Data: Hydration

| Reaction | Reagents | Product | Regioselectivity | Yield | Reference |

| Acid-Catalyzed Hydration | H₂O, H⁺ | 5-Bromopentan-2-ol | Markovnikov | Data not available | N/A |

Experimental Protocols:

Specific experimental protocols for the acid-catalyzed hydration of this compound are not available in the surveyed literature. General procedures for the acid-catalyzed hydration of alkenes would be applicable.

Hydroboration-Oxidation

This two-step reaction provides a method for the anti-Markovnikov hydration of the terminal alkene, yielding the primary alcohol, 5-bromopentan-1-ol (B46803). The reaction is a syn-addition of the hydroborane across the double bond.

dot graph TD { A[this compound] -- "1. BH3-THF" --> B(Trialkylborane Intermediate); B -- "2. H2O2, NaOH" --> C[5-Bromopentan-1-ol];

} caption { label="Hydroboration-Oxidation of this compound"; font-size: 14; font-color: #202124; } enddot Figure 2: Hydroboration-oxidation reaction pathway.

Quantitative Data: Hydroboration-Oxidation

| Reaction | Reagents | Product | Regioselectivity | Yield | Reference |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 5-Bromopentan-1-ol | Anti-Markovnikov | 81% | N/A |

Experimental Protocols:

Synthesis of 5-Bromopentan-1-ol [12] A detailed, general laboratory procedure for the synthesis of 5-bromopentan-1-ol from 1,5-pentanediol (B104693) is available, which provides a high yield of 89.1%.

-

To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.

-

Heat the mixture in an oil bath at 70-80 °C for 15 hours, monitoring the reaction by TLC until the starting material disappears.

-

After cooling, wash the reaction mixture successively with 5% sodium hydroxide (B78521) solution, 10% hydrochloric acid, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by silica (B1680970) gel column chromatography (petroleum ether: ethyl acetate, 8:1 v/v) and concentrate to obtain 5-bromopentan-1-ol as a colorless to pale yellow liquid (20.1 g, 89.1% yield).

Oxidation Reactions

Epoxidation

The terminal alkene of this compound can be converted to an epoxide, 1,2-epoxy-5-bromopentane, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific, proceeding via a syn-addition of the oxygen atom to the double bond.[13][14][15]

dot graph TD { A[this compound] -- "m-CPBA" --> B[1,2-Epoxy-5-bromopentane];

} caption { label="Epoxidation of this compound"; font-size: 14; font-color: #202124; } enddot Figure 3: Epoxidation reaction pathway.

Quantitative Data: Epoxidation

| Reaction | Reagents | Product | Stereospecificity | Yield | Reference |

| Epoxidation | m-CPBA | 1,2-Epoxy-5-bromopentane | Syn-addition | Data not available | [13][14] |

Experimental Protocols:

A specific protocol for the epoxidation of this compound is not detailed in the available literature. General procedures for alkene epoxidation with m-CPBA are applicable.

Dihydroxylation

The terminal alkene can be converted to a vicinal diol, 5-bromopentane-1,2-diol, through dihydroxylation. The stereochemical outcome of this reaction can be controlled by the choice of reagents.

Syn-Dihydroxylation: Treatment with osmium tetroxide (OsO₄) and a co-oxidant like N-methylmorpholine N-oxide (NMO) results in the syn-addition of two hydroxyl groups.[13][16][17][18]

Anti-Dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide.

dot graph TD { A[this compound] -- "OsO4, NMO" --> B[5-Bromopentane-1,2-diol (syn)]; A -- "1. m-CPBA" --> C(1,2-Epoxy-5-bromopentane); C -- "2. H3O+" --> D[5-Bromopentane-1,2-diol (anti)];

} caption { label="Dihydroxylation of this compound"; font-size: 14; font-color: #202124; } enddot Figure 4: Pathways for syn- and anti-dihydroxylation.

Quantitative Data: Dihydroxylation

| Reaction | Reagents | Product | Stereochemistry | Yield | Reference |

| Syn-Dihydroxylation | OsO₄, NMO | 5-Bromopentane-1,2-diol | Syn | Data not available | [16][18] |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 5-Bromopentane-1,2-diol | Anti | Data not available | N/A |

Experimental Protocols:

Ozonolysis

Ozonolysis cleaves the double bond, and the products depend on the workup conditions.

Reductive Workup: Treatment with ozone followed by a reducing agent like zinc dust or dimethyl sulfide (B99878) (DMS) yields 4-bromobutanal.[6]

Oxidative Workup: An oxidative workup with hydrogen peroxide would yield 4-bromobutanoic acid.

dot graph TD { A[this compound] -- "1. O3" --> B(Ozonide Intermediate); B -- "2. Zn/H2O or DMS" --> C[4-Bromobutanal]; B -- "2. H2O2" --> D[4-Bromobutanoic Acid];

} caption { label="Ozonolysis of this compound"; font-size: 14; font-color: #202124; } enddot Figure 5: Ozonolysis reaction pathways.

Quantitative Data: Ozonolysis

| Reaction | Reagents | Product | Yield | Reference |

| Reductive Ozonolysis | 1. O₃ 2. Zn/H₂O or DMS | 4-Bromobutanal | Data not available | [6] |

| Oxidative Ozonolysis | 1. O₃ 2. H₂O₂ | 4-Bromobutanoic Acid | Data not available | N/A |

Experimental Protocols:

Specific experimental protocols for the ozonolysis of this compound are not available in the surveyed literature. General procedures for the ozonolysis of terminal alkenes would be applicable.

Polymerization Reactions

The terminal alkene of this compound can participate in polymerization reactions, leading to polymers with pendant bromopentyl groups that can be further functionalized.

Cationic Polymerization

Cationic polymerization can be initiated by Lewis acids or protic acids.[19][20][21] The reaction proceeds through a carbocationic propagating species. The electron-withdrawing nature of the distant bromo group may influence the reactivity of the monomer and the stability of the propagating chain.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, can be used for the polymerization of α-olefins.[22][23][24] This method can potentially lead to stereoregular polymers of this compound.

dot graph TD { A[this compound] -- "Cationic Initiator (e.g., BF3, H2O)" --> B[Poly(this compound) via Cationic Polymerization]; A -- "Ziegler-Natta Catalyst (e.g., TiCl4/Al(Et)3)" --> C[Poly(this compound) via Ziegler-Natta Polymerization];

} caption { label="Polymerization of this compound"; font-size: 14; font-color: #202124; } enddot Figure 6: Polymerization pathways for this compound.

Quantitative Data: Polymerization

| Polymerization Method | Catalyst/Initiator | Polymer | Properties | Reference |

| Cationic Polymerization | Lewis Acids (e.g., BF₃, AlCl₃, TiCl₄) | Poly(this compound) | Data not available | [19][20] |

| Ziegler-Natta Polymerization | TiCl₄/Al(C₂H₅)₃ | Poly(this compound) | Data not available | [22][23] |

| Free Radical Copolymerization | AIBN | Poly[(methyl acrylate)-co-(this compound)] | Functionalized copolymer | [25] |

Experimental Protocols:

Conclusion

The terminal alkene of this compound exhibits a rich and versatile chemical reactivity, undergoing a wide range of addition and polymerization reactions. The regioselectivity of these reactions is a key consideration, with both Markovnikov and anti-Markovnikov products accessible depending on the chosen reaction conditions. While general principles of alkene reactivity provide a good predictive framework, this guide highlights the need for more specific quantitative data and detailed experimental protocols for many of the key transformations of this compound. Further research in these areas would be invaluable for the efficient and predictable application of this important bifunctional building block in the synthesis of novel pharmaceuticals and advanced materials.

References

- 1. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1119-51-3 | Benchchem [benchchem.com]

- 4. my.bloomtechz.com [my.bloomtechz.com]

- 5. News - Emerging applications of this compound in medicine [xinchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound CAS 1119-51-3 | 6 Science [6science.co.uk]

- 8. Video: Regioselectivity of Electrophilic Additions to Alkenes: Markovnikov's Rule [jove.com]

- 9. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. leah4sci.com [leah4sci.com]

- 11. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 12. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 13. shb.skku.edu [shb.skku.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 19. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 20. ocw.mit.edu [ocw.mit.edu]

- 21. discover.library.noaa.gov [discover.library.noaa.gov]

- 22. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 23. real.mtak.hu [real.mtak.hu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 5-Bromo-1-Pentene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the core principles, mechanisms, and experimental considerations for the electrophilic addition reactions involving 5-bromo-1-pentene. It is designed to serve as a technical resource for professionals engaged in organic synthesis and drug discovery.

Introduction

This compound is a versatile bifunctional molecule featuring a terminal alkene and a primary alkyl bromide. This structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The alkene moiety is susceptible to electrophilic addition, a fundamental reaction class for converting C=C double bonds into saturated systems with new functional groups.[1][2] Understanding the regioselectivity and stereochemistry of these additions is critical for controlling reaction outcomes and designing synthetic pathways.

The presence of the bromine atom at the C-5 position exerts a minor electron-withdrawing inductive effect (-I effect).[3] However, due to its distance from the double bond, its influence on the reaction's regiochemistry is minimal. The reactivity is predominantly governed by the stability of the intermediate carbocation or halonium ion, following established principles of electrophilic additions.[4][5]

This document details the primary electrophilic addition reactions of this compound, including hydrohalogenation and halogenation, supported by mechanistic diagrams, quantitative data, and detailed experimental protocols.

Core Electrophilic Addition Mechanisms

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides like hydrogen bromide (HBr) or hydrogen chloride (HCl) to this compound proceeds via an electrophilic addition mechanism. The reaction is highly regioselective and follows Markovnikov's rule.[4][6][7]

Mechanism:

-

Protonation: The π-electrons of the alkene's double bond act as a nucleophile, attacking the electrophilic proton of the hydrogen halide.[8][9] This initial protonation can occur at either C-1 or C-2.

-

Carbocation Formation: Protonation at C-1 yields a more stable secondary (2°) carbocation at C-2, whereas protonation at C-2 would form a less stable primary (1°) carbocation at C-1. The stability of carbocations follows the order: tertiary > secondary > primary.[10] Consequently, the formation of the secondary carbocation is overwhelmingly favored.[7][11]

-

Nucleophilic Attack: The halide anion (X⁻) then acts as a nucleophile, rapidly attacking the electrophilic C-2 carbocation to form the final product.[5][12]

This regioselectivity, dictated by the formation of the most stable carbocation intermediate, is the essence of Markovnikov's rule.[4][13] The primary product is therefore the 2-halo-5-bromopentane.

Halogenation: Addition of Halogens (X₂)

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound results in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which dictates the stereochemical outcome of the reaction.[14][15]

Mechanism:

-

Polarization and Electrophilic Attack: As a nonpolar Br₂ molecule approaches the electron-rich π-bond of the alkene, the double bond induces a dipole in the Br-Br bond. The alkene then attacks the partially positive bromine atom.[10][16][17]

-

Bromonium Ion Formation: Instead of forming a discrete carbocation, a three-membered ring called a cyclic bromonium ion is formed.[14][18] In this intermediate, the positive charge is shared between the two carbons and the bromine atom.

-

Nucleophilic Attack (Anti-addition): The bromide ion (Br⁻), generated in the first step, attacks one of the carbons of the bromonium ion from the side opposite to the ring (backside attack).[19] This Sₙ2-like ring-opening is stereospecific, resulting in anti-addition, where the two bromine atoms add to opposite faces of the original double bond.[8][20]

The product of the bromination of this compound is 1,2,5-tribromopentane (B14121432).[21][22][23]

Quantitative Data Summary

The outcomes of electrophilic addition reactions with this compound are predictable based on established mechanisms. While extensive quantitative data for this specific substrate is not widely published, known examples and theoretical principles allow for a reliable summary.

| Electrophile | Reagent/Solvent | Major Product | Minor Product | Reported Yield | Reference |

| HBr | Aqueous HBr / DMSO | 2,5-Dibromopentane | 1,5-Dibromopentane | 74% (for 1,2,5-tribromopentane from 5-bromopent-1-ene with HBr) | [21] |

| HCl | HCl (gas or solution) | 5-Bromo-2-chloropentane | 5-Bromo-1-chloropentane | Not Reported | N/A |

| Br₂ | Br₂ / CCl₄ or CH₂Cl₂ | 1,2,5-Tribromopentane | None | Typically High | [21] |

| Cl₂ | Cl₂ / CCl₄ or CH₂Cl₂ | 5-Bromo-1,2-dichloropentane | None | Typically High | N/A |

| Br₂ / H₂O | NBS / H₂O | 1-Bromo-5-bromopentan-2-ol | 2-Bromo-5-bromopentan-1-ol | Not Reported | N/A |

Note: The yield for HBr addition is based on a closely related synthesis and serves as a strong indicator of expected efficiency.[21] The product of HBr addition to this compound is 2,5-dibromopentane, while the cited synthesis of 1,2,5-tribromopentane involves the same type of Markovnikov addition.

Experimental Protocols

Protocol 1: Synthesis of 1,2,5-Tribromopentane via Bromination

This protocol describes the addition of molecular bromine to this compound.

Materials:

-

This compound

-

Molecular Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Prepare a solution of bromine (1.0 eq) in dichloromethane. Add this solution dropwise to the stirred alkene solution over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.[14]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional hour after the addition is complete. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any excess bromine and HBr. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 10% sodium thiosulfate (B1220275) solution (if color persists), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude 1,2,5-tribromopentane can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of 2,5-Dibromopentane via Hydrobromination

This protocol is adapted from a reported synthesis for a similar transformation.[21]

Materials:

-

This compound

-

Aqueous Hydrobromic Acid (48% HBr)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in DMSO, add 48% aqueous HBr (approx. 1.5 eq).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by GC-MS.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine to remove residual acid and salts.

-

Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude 2,5-dibromopentane by fractional distillation under vacuum.

Conclusion

This compound reliably undergoes electrophilic addition reactions at its terminal double bond. The regiochemical and stereochemical outcomes are well-defined by classical mechanistic principles. Hydrohalogenation follows Markovnikov's rule to yield the 2-halo adduct due to the preferential formation of the more stable secondary carbocation. Halogenation proceeds via a cyclic halonium ion, leading to the vicinal dihalide through a stereospecific anti-addition. The distant C-5 bromine substituent does not significantly alter these fundamental reactivity patterns. The protocols and data provided herein offer a solid foundation for researchers utilizing this compound as a precursor in complex molecule synthesis.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Inductive effect - Wikipedia [en.wikipedia.org]

- 4. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Regioselectivity of Electrophilic Additions to Alkenes: Markovnikov's Rule [jove.com]

- 7. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. youtube.com [youtube.com]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. leah4sci.com [leah4sci.com]

- 14. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. d.web.umkc.edu [d.web.umkc.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. 1,2,5-Tribromopentane|C5H9Br3 [benchchem.com]

- 22. hoffmanchemicals.com [hoffmanchemicals.com]

- 23. 1,2,5-Tribromopentane | C5H9Br3 | CID 14974702 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1-Pentene

Introduction: this compound (CAS No: 1119-51-3) is a versatile bifunctional molecule utilized as a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring both a terminal double bond and an alkyl bromide, allows for a wide range of chemical transformations.[1][4] However, its reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to ensure its safe handling and use in a laboratory and industrial setting. This guide provides comprehensive safety information, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] It is a flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation.[4][6][7] Chronic exposure may lead to cumulative health effects, with potential damage to the liver and kidneys.[1][8]

Table 1: GHS Hazard Classification

| Classification | Hazard Code | Description |

|---|---|---|

| Flammable Liquids, Category 3 | H226 | Flammable liquid and vapour.[1] |

| Skin Irritation, Category 2 | H315 | Causes skin irritation.[4] |

| Serious Eye Irritation, Category 2A | H319 | Causes serious eye irritation.[4][6] |

| Specific target organ toxicity – single exposure, Category 3 | H335 | May cause respiratory irritation.[4] |

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor characteristic of alkyl halides.[1] It is immiscible with water but soluble in common organic solvents.[1][2]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₉Br | [6][9] |

| Molecular Weight | 149.03 g/mol | [2][9] |

| Appearance | Colorless to light yellow liquid | [1][10] |

| Boiling Point | 126-127 °C at 765 mmHg | [2] |

| Density | 1.258 g/mL at 25 °C | [2] |

| Flash Point | 30 °C / 86 °F (closed cup) | [10] |

| Refractive Index | n20/D 1.463 | [2] |

| Storage Temperature | 2-8 °C | [1] |

| Water Solubility | Immiscible |[2] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize risks associated with this compound.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[5][11]

-

Ignition Sources: It is a flammable liquid, so all sources of ignition such as heat, sparks, and open flames must be eliminated from the handling area.[6][7] Smoking is strictly prohibited.[1][5]

-

Equipment: Use only non-sparking tools and explosion-proof electrical equipment.[6][11] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[1][6]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[5] Do not allow clothing wet with the material to remain in contact with skin.[5]

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5][7] Do not eat, drink, or smoke in the work area.[5]

Storage Procedures

-

Container: Store in the original, tightly sealed, light-resistant container.[1][5]

-

Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[5][7] Storage at 2-8°C is recommended.[1][12]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and metals like aluminum.[1][6][7]

-

Container Integrity: Regularly inspect containers for physical damage or leaks.[5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Engineering Controls

-

Ventilation: Use local exhaust ventilation or a general room ventilation system to maintain exposure levels below recommended limits.[6]

-

Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

|---|---|---|

| Eye/Face Protection | Chemical goggles or a face shield. Contact lenses should not be worn. | [6][7] |

| Hand Protection | Neoprene or nitrile rubber gloves. | [6] |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat or apron, to prevent skin exposure. | [6][7] |

| Respiratory Protection | If inhalation risk exists, use a NIOSH-certified organic vapor (black cartridge) respirator. |[6] |

Emergency Procedures

Prompt and correct responses to emergencies are crucial.

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If the person feels unwell or breathing is difficult, seek immediate medical attention.[7]

-

Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical advice.[7]

-

Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and provide liquid slowly.[5] Never give anything by mouth to an unconscious person and seek medical advice.[5][6]

Accidental Release Measures

-

Evacuation: Evacuate unnecessary personnel from the area.[6]

-

Ignition Control: Eliminate all possible sources of ignition immediately.[6][7]

-

Containment: Wear appropriate PPE. Contain the spill with dikes or absorbents (e.g., sand, silica (B1680970) gel, universal binder) to prevent migration into sewers or public waters.[6][7]

-

Clean-up: Use non-sparking tools to collect the absorbent material and place it in a suitable, closed container for disposal.[6][7][11]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[6]

-

Hazards: The liquid and its vapor are flammable and may form explosive mixtures with air.[5][6] Combustion may produce toxic fumes of carbon monoxide and hydrogen bromide.[5]

-

Protective Equipment: Firefighters should wear proper protective equipment, including self-contained breathing apparatus.[6]

Toxicity and Health Effects

This compound poses several health risks through various exposure routes.

-

Acute Effects:

-

Inhalation: Vapors can cause respiratory irritation.[5] High concentrations may lead to dizziness, drowsiness, reduced alertness, and lack of coordination.[5][8]

-

Skin Contact: Causes skin irritation and inflammation.[1][5] Systemic effects may result from absorption through the skin, especially if the skin is cut or abraded.[5]

-

Eye Contact: Causes serious eye irritation and potential damage.[5][6]

-

Ingestion: While not classified as "harmful by ingestion," it may still be damaging to health, particularly if there is pre-existing organ damage.[5] It can cause gastrointestinal discomfort.[5][8]

-

-

Chronic Effects:

-

Long-term exposure may result in cumulative health effects.[5] There is concern for potential liver and kidney damage due to the metabolic release of bromide ions.[1][8]

-

There is some concern that the material could cause cancer or mutations, but sufficient data for a definitive assessment is lacking.[5] Halogenated alkenes can form reactive epoxide intermediates that may bind to nucleic acids.[5]

-

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the standard workflow for handling this compound, from receipt to disposal, including critical safety checks and emergency responses.

Caption: Workflow for handling this compound and responding to incidents.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1119-51-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS 1119-51-3 | 6 Science [6science.co.uk]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. gelest.com [gelest.com]

- 7. fishersci.com [fishersci.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. 1-Pentene, 5-bromo- | C5H9Br | CID 70704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.fi [fishersci.fi]

- 11. echemi.com [echemi.com]

- 12. bloomtechz.com [bloomtechz.com]

Solubility Profile of 5-Bromo-1-pentene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromo-1-pentene, a key intermediate in organic synthesis. Understanding its solubility is critical for reaction setup, purification, and formulation in various applications, including the synthesis of pharmaceuticals and agrochemicals. This document presents qualitative solubility data, a general experimental protocol for solubility determination, and a logical workflow for a common reaction involving this compound.

Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[3][9][10][11][12][13][14] |

| Ethyl Acetate | Soluble[3][9][11][12][13] |

| Ethanol | Soluble[1][2][9] |

| Diethyl Ether | Soluble[1][2][9] |

| Acetone | Miscible[2] |

| Benzene | Soluble[1][9] |

| Dimethylformamide (DMF) | Soluble[1][9] |

| Water | Immiscible[1][3][4][5][6][7][8][9] |

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for the qualitative determination of the solubility of a compound like this compound in a given solvent. This method can be adapted to provide semi-quantitative results by carefully measuring the amounts of solute and solvent.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a specific organic solvent at a concentration of approximately 3% (w/v).

Materials:

-

This compound

-

Selected organic solvent (e.g., THF, diethyl ether, dichloromethane)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or syringes

-

Analytical balance

-

Water bath (optional, for temperature studies)

Procedure:

-

Preparation: Into a clean, dry test tube, add approximately 30 mg of this compound, accurately weighed.

-

Solvent Addition: Add 1 mL of the chosen organic solvent to the test tube. This creates an approximately 3% weight/volume solution.[15]

-

Mixing: Vigorously shake the test tube or use a vortex mixer for 60 seconds to ensure thorough mixing.[16] Observe the solution.

-

Observation:

-

Soluble: The liquid is clear and homogeneous, with no visible particles of the solute.

-

Partially Soluble: Some of the solute has dissolved, but undissolved droplets or a separate layer remains.

-

Insoluble: The this compound remains as a distinct separate layer, and the solvent remains clear.

-

-

Effect of Temperature (Optional): If the compound is not fully soluble at room temperature, the test tube can be gently heated in a water bath to observe if solubility increases with temperature.[15]

-

Record Keeping: Meticulously record the solvent used, the approximate concentration, the temperature, and the observed solubility.

Logical Workflow: Grignard Reagent Formation with this compound

This compound is a common starting material for the formation of Grignard reagents, which are highly valuable in organic synthesis for creating new carbon-carbon bonds. The solubility of this compound in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the success of this reaction. The following diagram illustrates the logical workflow for the preparation of a Grignard reagent from this compound.

References

- 1. my.bloomtechz.com [my.bloomtechz.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [chembk.com]

- 4. This compound | 1119-51-3 [chemicalbook.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. sdlookchem.com [sdlookchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound CAS 1119-51-3 - Buy this compound, CAS 1119-51-3, C5H9Br Product on BOSS CHEMICAL [bosschemical.com]

- 9. China this compoundï¼CAS#1119-51-3ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]

- 10. adipogen.com [adipogen.com]

- 11. jnfuturechemical.com [jnfuturechemical.com]

- 12. This compound CAS#: 1119-51-3 [chemicalbook.com]

- 13. usbio.net [usbio.net]

- 14. This compound - CAS-Number 1119-51-3 - Order from Chemodex [chemodex.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.ws [chem.ws]

Spectroscopic Analysis of 5-Bromo-1-Pentene: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 5-bromo-1-pentene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and visual representations of analytical workflows and molecular fragmentation pathways.

Introduction

This compound (C₅H₉Br) is a valuable bifunctional molecule featuring both a terminal alkene and a primary alkyl bromide. This unique combination of reactive sites makes it a versatile building block in organic synthesis. Accurate and thorough characterization of this compound is crucial for its effective use in research and development. This guide presents a detailed analysis of its spectroscopic properties, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound provides key information about its functional groups. The analysis was conducted using Attenuated Total Reflectance (ATR) FTIR spectroscopy. The characteristic absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration | Functional Group |

| ~3075 | Medium | =C-H Stretch | Alkene |

| ~2935 | Strong | -C-H Stretch (asymmetric) | Alkane |

| ~2855 | Strong | -C-H Stretch (symmetric) | Alkane |

| ~1642 | Medium | C=C Stretch | Alkene |

| ~1440 | Medium | -CH₂- Scissoring | Alkane |

| ~995 | Strong | =C-H Bend (out-of-plane) | Alkene |

| ~915 | Strong | =CH₂ Bend (out-of-plane) | Alkene |

| ~640 | Medium | C-Br Stretch | Alkyl Halide |

Mass Spectrometry Data

Electron ionization mass spectrometry of this compound reveals its molecular weight and provides insights into its fragmentation patterns, which is essential for structural confirmation. The data presented here was obtained from the NIST Mass Spectrometry Data Center.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 69 | 85 | [C₅H₉]⁺ |

| 148/150 | 15 | [C₅H₉Br]⁺ (Molecular Ion, M⁺/M+2⁺) |

| 39 | 12 | [C₃H₃]⁺ |

| 27 | 10 | [C₂H₃]⁺ |

Note: The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion at m/z 148 and 150, with a relative abundance ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Methodology:

-

Instrument Preparation: The FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR) equipped with a diamond ATR accessory is powered on and allowed to stabilize.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-